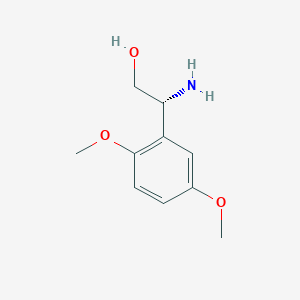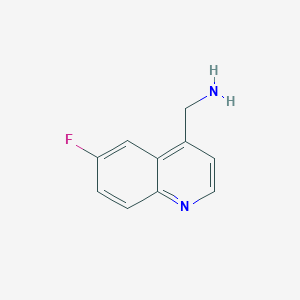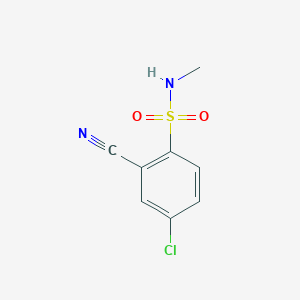
2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H7BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-chloro-6-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-chloro-6-methoxypyridin-4-yl derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols or amines.
Scientific Research Applications
2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one: Similar structure but with a different position of the methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a tetrahydroquinoline ring instead of pyridine.
2-Bromo-6-methylpyridine: Lacks the methoxy and chloro substituents.
Uniqueness
2-Bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions, and the methoxy group, which can influence the compound’s reactivity and biological activity. This combination of functional groups makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8-3-5(6(12)4-9)2-7(10)11-8/h2-3H,4H2,1H3 |
InChI Key |
LCFWJKLPWXQRFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)




